molecular formula C22H24O9 B13839359 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid

Cat. No.: B13839359
M. Wt: 432.4 g/mol
InChI Key: MBJCDFJNDKPDMW-NJRUAEKSSA-N
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Description

Dihydro Ketoprofen Beta-D-Glucuronide (Mixture of Diastereomers) is a metabolite of racemic Ketoprofen. It is a compound with the molecular formula C22H24O9 and a molecular weight of 432.42. This compound is often used in research related to neurology and proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Ketoprofen Beta-D-Glucuronide involves the glucuronidation of dihydro ketoprofen. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the dihydro ketoprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods

Industrial production of Dihydro Ketoprofen Beta-D-Glucuronide follows similar principles but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dihydro Ketoprofen Beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Dihydro Ketoprofen Beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dihydro Ketoprofen Beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of ketoprofen, it is involved in the glucuronidation pathway, which is a major phase II metabolic pathway. This pathway facilitates the excretion of drugs and their metabolites by making them more water-soluble .

Comparison with Similar Compounds

Similar Compounds

    Ketoprofen: The parent compound from which Dihydro Ketoprofen Beta-D-Glucuronide is derived.

    Ibuprofen Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug (NSAID).

    Naproxen Glucuronide: A glucuronide metabolite of naproxen, another NSAID.

Uniqueness

Dihydro Ketoprofen Beta-D-Glucuronide is unique due to its specific structure and the presence of multiple diastereomers. This uniqueness allows for distinct interactions with biological systems and specific applications in research .

Properties

Molecular Formula

C22H24O9

Molecular Weight

432.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H24O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,15-19,22-26H,1H3,(H,27,28)/t11?,15?,16-,17-,18+,19-,22-/m0/s1

InChI Key

MBJCDFJNDKPDMW-NJRUAEKSSA-N

Isomeric SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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